2-(3-(Diethylamino)propyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
2-(3-(Diethylamino)propyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C26H30N2O3 and its molecular weight is 418.5g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound “2-(3-(Diethylamino)propyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” are currently unknown. This compound is a part of a class of compounds known as 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones . These compounds are known to exhibit antioxidant activity and have been found in Pyranonigrins—secondary metabolites produced by Aspergillus niger .
Mode of Action
It’s known that pyranonigrin a, a compound with a similar structure, is a potent inhibitor of the main protease (mpro) of the sars-cov-2 virus . It’s possible that “this compound” may interact with its targets in a similar manner.
Biochemical Pathways
Given its structural similarity to pyranonigrin a, it may affect similar biochemical pathways .
Pharmacokinetics
The compound’s solubility, density, boiling point, and other physical and chemical properties can be predicted .
Result of Action
Compounds with similar structures have been found to exhibit antioxidant activity .
Action Environment
It’s known that the compound is soluble in water and has a certain degree of stability under normal storage conditions .
Properties
IUPAC Name |
2-[3-(diethylamino)propyl]-6,7-dimethyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-5-27(6-2)13-10-14-28-23(19-11-8-7-9-12-19)22-24(29)20-15-17(3)18(4)16-21(20)31-25(22)26(28)30/h7-9,11-12,15-16,23H,5-6,10,13-14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDQPHOLZUCQHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C(=C3)C)C)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.